molecular formula C16H19NO3 B13029461 Methyl 2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate

Methyl 2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate

Cat. No.: B13029461
M. Wt: 273.33 g/mol
InChI Key: QWFFHPIDIXTTDL-UHFFFAOYSA-N
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Description

Methyl 2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

The synthesis of Methyl 2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate typically involves multi-step organic reactions. One common method includes the Stollé type reaction, where 3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine] hydrochlorides react with oxalyl chloride to form intermediate compounds. These intermediates are then subjected to cyclocondensation reactions with various nucleophiles to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Methyl 2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate undergoes several types of chemical reactions:

Scientific Research Applications

Methyl 2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spiro structure allows for unique binding properties, which can modulate the activity of these targets. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Methyl 2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate can be compared with other spiro compounds such as:

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
  • 2,4’-dioxo-1,2,3’,4’-tetrahydro-1’H-spiro[indole-3,2’-quinoline]-1’-carboxylic acid

These compounds share similar structural features but differ in their specific functional groups and ring structures, which can lead to different chemical properties and applications .

Biological Activity

Methyl 2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which combines features from both naphthalene and piperidine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biochemical targets.

  • Molecular Formula : C17H21NO3
  • Molecular Weight : Approximately 287.36 g/mol
  • Structure : The compound features a spiro arrangement that contributes to its distinct chemical properties, making it a subject of interest for therapeutic applications.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to inhibition or modulation of enzymatic activity, affecting various biochemical pathways and potentially leading to therapeutic effects.

Potential Targets and Effects

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
  • Receptor Modulation : It may also interact with various receptors, influencing cellular signaling pathways that could be beneficial in treating diseases.

Biological Activity Studies

Research into the biological activity of this compound has primarily focused on its anti-inflammatory and anti-cancer properties. Below are some notable findings from recent studies:

Study Activity Evaluated IC50 Value (μg/mL) Reference
Akhtar et al.Anti-inflammatory71.11 (for compound 123a)
Abdellatif et al.COX-2 Inhibition0.02 - 0.04 (multiple compounds)
NCI COMPARE ProgramAnti-cancer ActivityPCC = 0.87 (similarity to known inhibitors)

Case Studies and Research Findings

  • Anti-inflammatory Activity : In vitro studies have shown that this compound exhibits significant anti-inflammatory properties, with IC50 values comparable to standard anti-inflammatory drugs like diclofenac. This suggests potential for development as an anti-inflammatory agent.
  • Cancer Research : The National Cancer Institute's COMPARE program has identified strong correlations between this compound and known anti-cancer agents, indicating that it may share similar mechanisms of action. Specifically, it has been shown to induce apoptosis in cancer cell lines with high NRF2 activation, suggesting a role in targeting oxidative stress pathways in cancer therapy.

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

methyl 2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxylate

InChI

InChI=1S/C16H19NO3/c1-20-14(18)12-3-4-13-10-16(7-5-11(13)9-12)6-2-8-17-15(16)19/h3-4,9H,2,5-8,10H2,1H3,(H,17,19)

InChI Key

QWFFHPIDIXTTDL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CC3(CCCNC3=O)CC2)C=C1

Origin of Product

United States

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